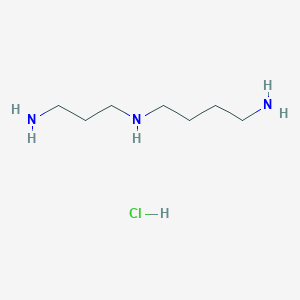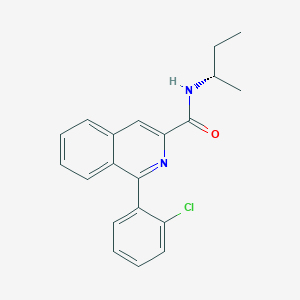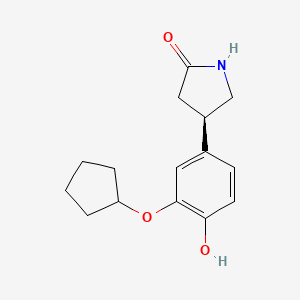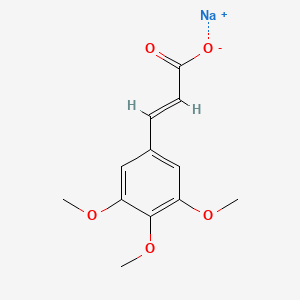
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinolinium compounds often involves palladium-catalyzed reactions or photochemical cyclization methods. For example, palladium-catalyzed reactions of carbodiimide, isocyanide, and phosphite can lead to quinolinium derivatives in moderate to good yields through a one-pot procedure that includes nucleophilic attack, isocyanide insertion, and C-N coupling (Qiu, Lu, & Wu, 2013). Similarly, photoirradiation of o-alkynylaryl isocyanides in the presence of iodine allows the intramolecular cyclization of o-alkynylaryl isocyanides to afford quinolines in good yields (Mitamura & Ogawa, 2011).
Molecular Structure Analysis
The molecular structure of quinolinium derivatives can be complex, with planarity and charge transfer playing significant roles. X-ray crystallography has been used to establish structures, showing that molecules can be virtually planar and exhibit considerable charge transfer between different groups within the molecule (Nesterov et al., 1991).
Chemical Reactions and Properties
Quinolinium compounds participate in a variety of chemical reactions, including iodination/oxidation under aerobic conditions, which are useful for synthesizing biologically and medicinally important compounds (Fang, Wang, & Wang, 2019). They can also undergo electrophilic cyclization leading to highly substituted isoquinolines, which are key intermediates in the synthesis of antagonists and other biologically active molecules.
Physical Properties Analysis
The physical properties of quinolinium compounds, such as solvatochromism and fluorescence, are notable. For instance, certain quinolinium derivatives show strong solvent-polarity-dependent characteristics, exhibiting significant shifts in fluorescence in different solvents (Sahoo, Bhattacharya, & Chakravorti, 2011).
Applications De Recherche Scientifique
Spectral Properties and Solvatochromism : A study on a related molecule, 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide, explored its photophysics in different solvents, revealing strong solvent-polarity-dependent characteristics and notable solvatochromism, which is the change in color with solvent polarity (Sahoo, Bhattacharya, & Chakravorti, 2011).
Fluorescent Probes for Polymer Characterization : Another compound, 7-dialkylamino-1-methylquinolinium salts, demonstrates high fluorescence quantum yields, making them suitable as color-shifting, mobility-sensitive fluorescent probes for polymer characterization and other applications (van den Berg, Jager, & Picken, 2006).
Nonlinear Optical Properties : A study on various organic nonlinear optical crystals, including quinolinium-based compounds, highlighted their potential in THz photonic applications due to their high macroscopic second-order optical nonlinearity and supramolecular interactions (Lee, Jazbinsek, Hauri, & Kwon, 2016).
Optoelectronics and Solar Cell Applications : Research on the synthesis of cyanine dye/zinc oxide nanocomposite thin film, including quinolinium derivatives, indicated potential applications in optoelectronics and solar cells (Al‐Hossainy, Abdelaal, & El Sayed, 2021).
Photoinduced Electron Transfer in Langmuir–Blodgett Films : An amphiphilic styryl dye derivative was studied for its photoelectrochemistry in Langmuir–Blodgett films, showing potential for photoinduced electron transfer applications (Zheng, Li, Yu, Huang, & Wu, 2000).
Propriétés
IUPAC Name |
N,N-dihexadecyl-4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDCJVYXGTTRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C3=CC=CC=C23)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | |
CAS RN |
135367-81-6 | |
| Record name | 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)


